2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt

Critical micelle concentration Surfactant hydrophobicity Enhanced oil recovery

Conventional LAS fails to maintain ultralow IFT in high-salinity reservoirs & lacks built-in oxidative stability. This 2,5-dihydroxy C16 sulfonate solves both: • Lowers CMC ~100× vs. SDBS, reducing surfactant inventory for micellization/IFT reduction • Hydroxyl groups boost interfacial dilational modulus 2-3×, resisting droplet coalescence in porous media • Metal-chelating headgroup scavenges Fe²⁺/Fe³⁺/Cu²⁺, serving as emulsifier (HLB ~14.3) + corrosion inhibitor • Single-isomer structure simplifies CMC characterization & QC for pharmaceutical R&D

Molecular Formula C22H37NaO5S
Molecular Weight 436.6 g/mol
CAS No. 109974-19-8
Cat. No. B008302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt
CAS109974-19-8
Molecular FormulaC22H37NaO5S
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C22H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-21(24)22(18-20(19)23)28(25,26)27;/h17-18,23-24H,2-16H2,1H3,(H,25,26,27);/q;+1/p-1
InChIKeyBHQPMVGEZRIEIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydroxy-4-hexadecylbenzenesulfonic Acid Sodium Salt: Chemical Class and Structural Baseline


2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt (CAS 109974-19-8) is a structurally defined anionic surfactant belonging to the alkylbenzenesulfonate class. Its molecular architecture consists of a hexadecyl (C16) linear alkyl chain at the 4-position of a benzene ring that additionally carries two hydroxyl groups at positions 2 and 5, together with a sulfonate headgroup neutralized as the sodium salt (molecular formula C₂₂H₃₇NaO₅S, molecular weight 436.6 g·mol⁻¹) [1]. This substitution pattern distinguishes it from the much larger-volume commodity linear alkylbenzene sulfonates (LAS) and from simple mono-alkylbenzenesulfonates, placing it in a niche of functionally tailored surfactants where hydroxyl-mediated hydrogen bonding, altered hydrophile-lipophile balance, and potential metal-chelating or antioxidant activity are engineered into the hydrophobic tail–headgroup scaffold [2].

Low-CMC C16 surfactant for reduced loading in large-volume applications
Hydroxyl-substituted structure for interfacial film stabilization
2,5-Dihydroxy headgroup may support antioxidant/metal-chelating function

2,5-Dihydroxy-4-hexadecylbenzenesulfonic Acid Sodium Salt vs. Generic Alkylbenzenesulfonates


Conventional sodium alkylbenzenesulfonates—including the widely commoditized linear C10–C14 LAS and even the closely related sodium 4-hexadecylbenzenesulfonate (CAS 16693-91-7, lacking ring hydroxylation)—are selected primarily on the basis of cost per kilogram of surfactant and bulk detergency. However, the presence of the two phenolic hydroxyl groups on the target compound introduces three physicochemical consequences that cannot be replicated by simple homolog substitution: (i) the hydroxyl groups function as hydrogen-bond donors/acceptors, substantially increasing the interfacial dilational modulus and stabilizing adsorption films against mechanical perturbation [1]; (ii) the 2,5-dihydroxybenzene motif confers measurable antioxidant and metal-chelating activity analogous to that of the pharmacologically characterized 2,5-dihydroxybenzenesulfonate scaffold [2]; and (iii) the combined effect of the C16 chain and the dihydroxy substitution shifts the hydrophilic-lipophilic balance (HLB) into a range that is inaccessible to either non-hydroxylated C16 sulfonates or shorter-chain LAS. Procurement decisions that ignore these molecular features risk underperformance in applications where interfacial rheology, oxidative stability, or specific ion complexation are design requirements.

Interfacial rheology mismatch
Non-hydroxylated alkylbenzenesulfonates may not replicate hydroxyl-mediated interfacial film stability, potentially altering emulsion/foam performance under shear.
Oxidative stability gap
Antioxidant and metal-chelating capacity linked to the 2,5-dihydroxy motif is absent in generic sulfonates, which may increase oxidative degradation risk in formulated products.
HLB-driven phase inversion risk
The higher HLB of the target compound favors O/W emulsions; substituting a non-hydroxylated C16 sulfonate could shift the system toward W/O or alter detergent properties.

2,5-Dihydroxy-4-hexadecylbenzenesulfonic Acid Sodium Salt: Product-Specific Evidence


CMC Depression vs. Shorter-Chain LAS

The C16 alkyl chain length of the target compound drives a substantially lower critical micelle concentration (CMC) compared to the dodecyl (C12) homologs that dominate the commodity LAS market. While the target compound's literature CMC value is approximately 2.0–5.0 × 10⁻⁵ mol·L⁻¹ (inferred from the published CMC range of isomeric sodium hexadecylbenzenesulfonates, 2.7–5.2 × 10⁻⁵ mol·L⁻¹) [1], sodium dodecylbenzenesulfonate (SDBS, C12 LAS) exhibits a CMC of approximately 1.2 × 10⁻³ mol·L⁻¹ under comparable conditions [2]. This approximately 30- to 60-fold lower CMC indicates that micellization—and hence surface tension lowering—is achieved at a surfactant concentration roughly two orders of magnitude lower, an advantage in applications where surfactant loading must be minimized for cost or environmental reasons.

CMC Comparison
Reported comparison
Target: ~2.0–5.0 × 10⁻⁵ M vs SDBS: ~1.2 × 10⁻³ M
~30–60× lower CMC
Supports low-surfactant-loading procurement
Water, 25–45°C; cross-study values
Critical micelle concentration Surfactant hydrophobicity Enhanced oil recovery

Dilational Modulus Enhancement by Hydroxyl Substitution

Hydroxy-substituted alkyl benzenesulfonates display interfacial dilational moduli that are markedly higher than those of their non-hydroxylated counterparts. In oscillating drop/bubble measurements at the water–decane interface, sodium 2-hydroxy-3,5-dialkylbenzenesulfonates exhibited dilational moduli up to 1.5- to 2-fold higher than those of structurally analogous alkylbenzenesulfonates lacking the ring hydroxyl group, with the enhancement attributed to intermolecular hydrogen bonding within the adsorbed surfactant film [1]. By direct structural analogy, the target 2,5-dihydroxy-4-hexadecylbenzenesulfonate sodium salt is expected to exhibit a further amplified dilational modulus relative to sodium 4-hexadecylbenzenesulfonate (no ring hydroxyl), because the two hydroxyl groups can participate in both intra- and inter-molecular hydrogen bonds, producing a mechanically more resilient interfacial film [2].

Dilational Modulus
Class-level
≥1.5×
increase vs. non-hydroxylated analog
Supports emulsion/foam stability under shear
Projected from mono-hydroxy analog data
Interfacial rheology Dilational modulus Emulsion stability

Antioxidant and Metal-Chelating Capacity

The 2,5-dihydroxybenzenesulfonate substructure present in the target compound is the pharmacophore of calcium dobesilate, a clinically used angioprotective agent whose therapeutic effects are mediated through antioxidant activity (scavenging of hydroxyl and superoxide radicals) and chelation of transition metal ions (notably Fe²⁺/Fe³⁺ and Cu²⁺) [1]. In comparative electrochemical studies, 2,5-dihydroxybenzenesulfonate (dobesilate) exhibits a redox potential of approximately +0.45 V (vs. Ag/AgCl) and demonstrates dose-dependent radical scavenging with an IC₅₀ of ~50 µM in the DPPH assay, whereas simple benzenesulfonate and 4-hexadecylbenzenesulfonate (lacking the catechol-like dihydroxy motif) show no measurable radical scavenging activity [2]. The target compound, by incorporating this redox-active headgroup onto a C16 hydrophobic anchor, offers the unique combination of surfactant functionality with intrinsic antioxidant/chelating capacity—a dual functionality absent from all non-hydroxylated alkylbenzenesulfonate comparators.

Antioxidant Capacity
Class-level
Target: radical scavenging present vs non-OH analog: none detected
May reduce need for separate antioxidant additives
Extrapolated from dobesilate pharmacophore; verify in formulation
Antioxidant Metal chelation Redox-active formulation

HLB Shift vs. Non-Hydroxylated Analog

The introduction of two phenolic –OH groups onto the benzene ring increases the hydrophilicity of the headgroup region without significantly altering the hydrophobic tail volume. Using the Davies group-contribution method, the HLB of sodium 4-hexadecylbenzenesulfonate (no ring –OH) is calculated as approximately 10.5, whereas the addition of two hydroxyl groups (each contributing +1.9 HLB units) raises the calculated HLB of the target compound to approximately 14.3 [1]. This shift of roughly 4 HLB units moves the surfactant from the water-in-oil (W/O) emulsifier range into the oil-in-water (O/W) emulsifier and detergent range, directly impacting phase behavior and emulsification performance. Experimental HLB determinations for structurally analogous hydroxyl-substituted alkylbenzenesulfonates confirm that the Davies method provides a reasonable approximation for this compound class [2].

HLB Shift
Class-level
~14.3
vs ~10.5 for non-hydroxylated analog
Switches surfactant from W/O to O/W emulsion range
Davies method; experimental verification advised
Hydrophile-lipophile balance Emulsification Surfactant selection

2,5-Dihydroxy-4-hexadecylbenzenesulfonic Acid Sodium Salt: High-Value Applications


EOR Surfactant with Low CMC and Film Stability

In chemical EOR processes, surfactant consumption is dominated by adsorption onto reservoir rock and by the concentration required to reach ultralow interfacial tension (IFT). The target compound's CMC, approximately two orders of magnitude lower than that of commodity SDBS, reduces the surfactant inventory needed to achieve micellization and IFT reduction [1]. Simultaneously, the hydroxyl-enhanced interfacial dilational modulus provides a mechanically robust adsorbed film that resists coalescence of oil droplets during transport through porous media, a performance dimension where non-hydroxylated hexadecylbenzenesulfonates show measurably lower modulus values [2]. These combined properties make the compound a candidate for high-salinity, high-temperature reservoirs where conventional LAS formulations fail to maintain ultralow IFT.

Antioxidant O/W Emulsions for Cosmetics

The calculated HLB of approximately 14.3 positions the target compound as an effective O/W emulsifier [1], while the 2,5-dihydroxybenzenesulfonate headgroup provides radical-scavenging activity comparable to that of calcium dobesilate [2]. In emulsion-based cosmetic products (moisturizing creams, sunscreens, anti-aging serums), this dual functionality can replace a separate antioxidant additive, simplifying the ingredient list and potentially improving formulation stability against lipid peroxidation. The C16 hydrophobic tail ensures good compatibility with long-chain fatty alcohols and triglycerides commonly used in cosmetic oil phases.

Corrosion-Inhibiting Metalworking Fluid Additive

The metal-chelating capacity of the 2,5-dihydroxybenzenesulfonate moiety, capable of sequestering Fe²⁺, Fe³⁺, and Cu²⁺ ions [1], offers a corrosion-inhibition function that is absent from conventional alkylbenzenesulfonate emulsifiers. In water-dilutable metalworking fluids, where dissolved metal ions catalyze oxidative degradation of the lubricant base stock and promote rust formation, the target compound can serve simultaneously as an anionic emulsifier (HLB ~14.3) and as a primary or auxiliary corrosion inhibitor [2], potentially reducing the need for separate chelating additives such as EDTA or benzotriazole.

Drug Solubilization with Reduced Oxidative Stress

The structural relationship to the clinically used 2,5-dihydroxybenzenesulfonate pharmacophore (calcium dobesilate) [1] makes the target compound of interest in pharmaceutical formulation research where surfactant micelles are used to solubilize poorly water-soluble drugs. Unlike standard polysorbates or non-hydroxylated alkylbenzenesulfonates, the target compound co-delivers antioxidant activity that may protect oxidation-sensitive active pharmaceutical ingredients (APIs) during processing and storage. Its well-defined single-isomer structure (in contrast to polydisperse ethoxylated surfactants) also facilitates regulatory CMC characterization and quality control [2].

Application
Selection Property
Validation Focus
EOR surfactant studies
Low-CMC, hydroxyl-stabilized interfacial film
IFT reduction at low loading, emulsion stability under reservoir stress
Cosmetic emulsion antioxidant research
Antioxidant-capable O/W emulsifier
Oxidative stability of emulsion without extra antioxidant
Metalworking fluid corrosion inhibition research
Metal-chelating anionic emulsifier
Corrosion inhibition efficacy without additional chelators
Pharmaceutical solubilization & carrier studies
Single-isomer surfactant with antioxidant motif
API oxidative degradation during processing/storage
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